4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine
CAS No.: 433693-98-2
Cat. No.: VC21534387
Molecular Formula: C21H27NO3S
Molecular Weight: 373.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433693-98-2 |
|---|---|
| Molecular Formula | C21H27NO3S |
| Molecular Weight | 373.5g/mol |
| IUPAC Name | 4-benzyl-1-(4-propoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C21H27NO3S/c1-2-16-25-20-8-10-21(11-9-20)26(23,24)22-14-12-19(13-15-22)17-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3 |
| Standard InChI Key | UVIWZCZXWDHVPM-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
Estimated Physical Properties
Based on the properties of related compounds, the following table presents estimated physical characteristics for 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine:
| Property | Estimated Value | Basis |
|---|---|---|
| Molecular Formula | C21H27NO3S | Derived from chemical structure |
| Molecular Weight | ~373.52 g/mol | Calculated from atomic weights |
| Physical State | Solid/crystalline at room temperature | Based on similar sulfonamides |
| Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilic nature |
| Melting Point | >100°C (estimated) | Comparison with similar compounds |
| LogP | ~4.2-4.8 (estimated) | Based on structural components |
The compound would likely appear as a white to off-white crystalline solid with limited water solubility due to its predominantly lipophilic nature. The 4-benzylpiperidine core typically displays a viscous liquid form when isolated , but the addition of the sulfonamide group would likely increase intermolecular forces, resulting in a crystalline solid.
Chemical Reactivity Profile
The sulfonamide group (SO2-N) is generally stable under physiological conditions but may undergo hydrolysis under strong acidic or basic conditions. The tertiary amine of the piperidine ring, now modified as a sulfonamide, has reduced basicity compared to 4-benzylpiperidine (which has a pKa of approximately 10.58±0.10) .
The propoxy group provides additional lipophilicity and may participate in hydrogen bonding interactions. This functional group can potentially undergo O-dealkylation in metabolic processes, which could be relevant for pharmacokinetic considerations if the compound were to be investigated for biological applications.
Synthetic Approaches
Optimization Considerations
One approach for synthesizing sulfonamide derivatives of piperidines involves reacting the amine with para-toluene sulfonyl chloride (TsCl) in the presence of triethylamine (Et3N), as noted in related detosylation studies. This method has demonstrated efficacy with several amines, including 4-benzylpiperidine, achieving yields of up to 92% in sequential protonation processes .
Biological and Pharmacological Implications
Predicted Pharmacological Activities
Based on the structural similarities with known bioactive compounds, 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine may exhibit several pharmacological activities:
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Potential enzyme inhibition properties, particularly against proteases or hydrolases
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Possible neurological activity due to the piperidine core structure
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Potential anti-inflammatory or antimicrobial properties characteristic of certain sulfonamides
The 4-benzylpiperidine scaffold has been identified as a dopamine-selective releaser with potential applications in treating cocaine dependence. This base structure inhibits monoamine oxidase (MAO) enzymes, with greater selectivity for MAO-A (IC50 0.02 mM) compared to MAO-B (IC50 2 mM) . The sulfonamide modification would likely alter these properties, potentially creating a compound with different selectivity profiles.
Structure-Activity Relationships
Recent research has explored piperidine derivatives for various therapeutic applications. For instance, some piperidine compounds have been investigated as potential inhibitors of SARS-CoV-2, with binding energies ranging from -4.29 to -6.78 kcal/mol . The specific binding properties of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine would depend on its three-dimensional structure and electronic distribution.
The combination of a benzyl group at the piperidine 4-position and a sulfonamide modification at the nitrogen creates a unique pharmacophore. The propoxy group on the phenyl ring could potentially interact with hydrophobic pockets in biological targets, enhancing binding affinity or selectivity.
Analytical Characterization
Spectroscopic Identification
Identification and characterization of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for the aromatic protons of both phenyl rings, the methylene protons of the benzyl and propoxy groups, and the piperidine ring protons.
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Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the sulfonamide group (approximately 1350-1300 cm-1 and 1150-1140 cm-1), aromatic C=C stretching, and C-O stretching from the propoxy group.
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Mass Spectrometry: Would likely show a molecular ion peak at m/z 373, with fragmentation patterns characteristic of sulfonamides and piperidines.
Research Applications and Future Directions
Synthetic Methodology Development
Research on the synthesis and chemistry of 4-Benzyl-1-[(4-propoxyphenyl)sulfonyl]piperidine could advance methodologies for selective functionalization of nitrogen heterocycles. The tosylation and detosylation chemistry demonstrated with 4-benzylpiperidine suggests that similar approaches might be effective for introducing varied sulfonyl groups .
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